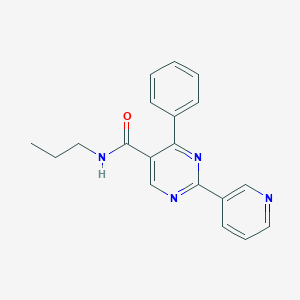

![molecular formula C14H13Cl2N7O B3134437 2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 400080-25-3](/img/structure/B3134437.png)

2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime

説明

The compound contains two 1,2,4-triazole rings, which are a type of heterocyclic compound. These rings contain three nitrogen atoms and two carbon atoms . The compound also contains an acetaldehyde group and a dichlorobenzyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-triazole rings can be synthesized through various methods, including the reaction of thiosemicarbazides with α-haloketones .Molecular Structure Analysis

The 1,2,4-triazole ring is planar and aromatic, with bond lengths consistent with aromaticity . The presence of two such rings in the compound could influence its reactivity and properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities and can undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the 1,2,4-triazole rings could influence its solubility, reactivity, and other properties .科学的研究の応用

Triazole Derivatives: A Patent Review and Biological Applications

Triazoles have been extensively studied for over a century due to their wide range of biological activities. The interest in these compounds has led to the development of novel triazoles with potential uses as anti-inflammatory, antimicrobial, antitumoral, and antiviral agents. The exploration of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives in the patent literature between 2008 and 2011 highlights significant advances in the synthesis of new chemical entities and pharmaceuticals. There is a continuous need for efficient preparation methods that consider green chemistry principles, energy savings, and sustainability. Novel triazoles are being evaluated against emerging diseases, resistant bacteria, and neglected diseases affecting humanity, especially in vulnerable populations (Ferreira et al., 2013).

Biologically Active 1,2,4-Triazole Derivatives

The chemistry of 1,2,4-triazoles is evolving with the identification of rational synthesis methods for biologically active substances. These compounds have demonstrated antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The comprehensive generalization of literary sources points to a promising direction for future scientific research in organic synthesis and chemical modeling of 1,2,4-triazoles and their derivatives. This suggests a broad and untapped potential for the development of new drugs and therapeutic agents based on triazole chemistry (Ohloblina, 2022).

Eco-friendly Synthesis and Applications of Triazoles

Recent advancements in the eco-friendly synthesis of 1,2,3-triazoles highlight the importance of sustainable chemical processes in drug development and other applications. The use of microwave irradiation and novel, easily recoverable catalysts for the click synthesis of 1,2,3-triazoles underlines the shift towards methodologies that are not only efficient but also environmentally benign. These approaches offer significant benefits, including shorter reaction times, easier work-up, and higher yields, potentially applicable to industrial drug synthesis and beyond (De Souza et al., 2019).

作用機序

将来の方向性

特性

IUPAC Name |

(E)-N-[(2,4-dichlorophenyl)methoxy]-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]ethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N7O/c15-11-2-1-10(12(16)5-11)7-24-19-4-3-13-20-14(22-21-13)6-23-9-17-8-18-23/h1-2,4-5,8-9H,3,6-7H2,(H,20,21,22)/b19-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYUHWHVXQMXFV-RMOCHZDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CON=CCC2=NNC(=N2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)CO/N=C/CC2=NNC(=N2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenyl-2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B3134356.png)

![3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134386.png)

![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime](/img/structure/B3134387.png)

![N-[4-(dimethylamino)-5-phenyl-2-pyrimidinyl]-N'-phenylurea](/img/structure/B3134403.png)

![N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide](/img/structure/B3134408.png)

![N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3134409.png)

![4-methoxy-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3134410.png)

![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3134417.png)

![4-(2-Methoxyethylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile](/img/structure/B3134420.png)

![2-(2-Pyridinyl)-4-[4-(trifluoromethoxy)anilino]-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B3134425.png)

![2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3134432.png)